molecular formula C6H6BrNO2 B1378354 5-Bromo-4-hydroxy-2-methoxypyridine CAS No. 1420034-40-7

5-Bromo-4-hydroxy-2-methoxypyridine

Cat. No. B1378354
M. Wt: 204.02 g/mol
InChI Key: XWVMFMZVTCXEMA-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxy-2-methoxypyridine is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It is used as a ligand for central nicotinic acetylcholine receptor .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-hydroxy-2-methoxypyridine is C6H6BrNO2 . The molecular weight is 204.02 g/mol . The InChI is 1S/C6H6BrNO2/c1-10-6-2-5 (9)4 (7)3-8-6/h2-3H,1H3, (H,8,9) .


Chemical Reactions Analysis

5-Bromo-4-hydroxy-2-methoxypyridine is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . It is also a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Physical And Chemical Properties Analysis

The boiling point of 5-Bromo-4-hydroxy-2-methoxypyridine is predicted to be 291.8±40.0 °C . The density is roughly estimated to be 1.5296 . The refractive index is estimated to be 1.5500 .

Scientific Research Applications

Efficient Synthesis and Transformation

5-Bromo-4-hydroxy-2-methoxypyridine is used in the efficient synthesis of 5-functionalised-2-methoxypyridines from 5-bromo-2-methoxypyridine using magnesium 'ate' complexes in noncryogenic conditions. This method is applied to synthesize bicyclic δ-lactams, showcasing the compound's utility in creating complex organic structures (Sośnicki, 2009).

Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate

The compound is also instrumental in synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its analogs. The methodology developed provides efficient access to these cores, critical for further pharmaceutical and material science applications, demonstrating the chemical versatility and potential for rapid access to heterocyclic analogues (Morgentin et al., 2009).

Synthesis of Dopamine and Serotonin Receptors Antagonist

Another application is its use in synthesizing a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighting its significance in the development of neuroactive drugs. This showcases the compound's pivotal role in advancing neurological disorder treatments (Hirokawa et al., 2000).

Safety And Hazards

5-Bromo-4-hydroxy-2-methoxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising area of research . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

5-bromo-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMFMZVTCXEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304396
Record name 4-Pyridinol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-hydroxy-2-methoxypyridine

CAS RN

1420034-40-7
Record name 4-Pyridinol, 5-bromo-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420034-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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